3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde
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Overview
Description
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE is an organic compound with the molecular formula C16H15IO3 It is a derivative of benzaldehyde, featuring ethoxy, iodo, and phenethyloxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE typically involves multi-step organic reactions. One common method includes the iodination of a suitable benzaldehyde precursor, followed by the introduction of ethoxy and phenethyloxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as iodine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZOIC ACID.
Reduction: 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZYL ALCOHOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodo group can enhance its reactivity and binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHOXY-5-IODO-4-(4-IODOBENZYLOXY)BENZALDEHYDE
- 3-ETHOXY-5-IODO-4-ISOPROPOXYBENZALDEHYDE
Uniqueness
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of ethoxy, iodo, and phenethyloxy groups provides a distinct profile compared to other similar compounds, making it valuable for targeted research applications.
Properties
Molecular Formula |
C17H17IO3 |
---|---|
Molecular Weight |
396.22 g/mol |
IUPAC Name |
3-ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H17IO3/c1-2-20-16-11-14(12-19)10-15(18)17(16)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3 |
InChI Key |
CHZQYDMIRLXDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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